2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(ethoxyimino)-,1,1-dimethylethyl ester
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Overview
Description
2,6-Diazaspiro[34]octane-2-carboxylic acid,8-(ethoxyimino)-,1,1-dimethylethyl ester is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(ethoxyimino)-,1,1-dimethylethyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-diazaspiro[3.4]octane with ethoxyimino derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and an organic solvent like dimethylformamide (DMF) to facilitate the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(ethoxyimino)-,1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(ethoxyimino)-,1,1-dimethylethyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(ethoxyimino)-,1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diazaspiro[3.4]octane-2-carboxylic acid tert-butyl ester
- 2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid
Uniqueness
Compared to similar compounds, 2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(ethoxyimino)-,1,1-dimethylethyl ester exhibits unique properties due to the presence of the ethoxyimino group. This functional group imparts distinct reactivity and binding characteristics, making the compound valuable in specific applications .
Properties
Molecular Formula |
C13H23N3O3 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl (5Z)-5-ethoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C13H23N3O3/c1-5-18-15-10-6-14-7-13(10)8-16(9-13)11(17)19-12(2,3)4/h14H,5-9H2,1-4H3/b15-10+ |
InChI Key |
MZOITOZMEWAZCZ-XNTDXEJSSA-N |
Isomeric SMILES |
CCO/N=C/1\CNCC12CN(C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CCON=C1CNCC12CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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